3-Chloro-5-nitrobenzonitrile

Beschreibung

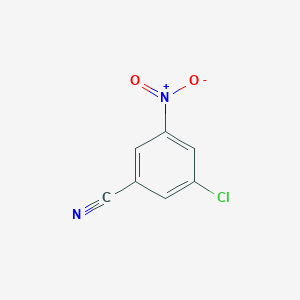

3-Chloro-5-nitrobenzonitrile (CAS: 34662-30-1) is an aromatic nitrile derivative with the molecular formula C₇H₃ClN₂O₂ and a molecular weight of 182.56 g/mol. Its structure features a nitrile group (-CN) at position 1, a chlorine atom at position 3, and a nitro group (-NO₂) at position 5 on the benzene ring (SMILES: N#Cc1cc(Cl)cc(c1)[N+](=O)[O-]) . This compound is synthesized via nitration and chlorination reactions, with a documented reduction method using SnCl₂ in DMF to yield 3-amino-5-chlorobenzonitrile (40% yield) . It serves as a key intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions.

Eigenschaften

IUPAC Name |

3-chloro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEQCLVTXOSSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345217 | |

| Record name | 3-Chloro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-30-1 | |

| Record name | 3-Chloro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-5-nitrobenzonitrile involves the nitration of 3-chlorobenzonitrile. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the reaction of 3-chloro-5-nitrobenzoyl chloride with a suitable dehydrating agent such as thionyl chloride or phosphorus pentachloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in the presence of hydrochloric acid.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines (NH2R), thiols (RSH), or alkoxides (RO-) in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

Reduction: 3-Chloro-5-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Oxidation: Corresponding nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-nitrobenzonitrile is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving nitrile-containing compounds.

Medicine: As a precursor in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-nitrobenzonitrile depends on the specific application and the target molecule

Enzyme Inhibition: The nitro group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity.

Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and modification of biological molecules.

Redox Reactions: The nitro group can undergo redox reactions, affecting the redox state of biological systems and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers of Chloro-Nitrobenzonitriles

The position of substituents significantly alters physical properties and reactivity. Key isomers include:

Key Insight : this compound exhibits superior electrophilicity compared to its isomers due to the para-directing nitro group at position 5, which stabilizes intermediates in substitution reactions.

Derivatives with Functional Group Variations

3-Chloro-5-methylbenzonitrile (CAS: 189161-09-9)

- Structure: Methyl (-CH₃) at position 5 instead of -NO₂.

- Properties : Higher lipophilicity (logP ≈ 2.8 vs. 1.5 for this compound) due to the electron-donating methyl group.

- Applications : Used in liquid crystal formulations and as a ligand in catalysis .

3-Acetyl-5-chlorobenzonitrile (CAS: 1393581-95-7)

Compounds with Extended Substituents

3-Chloro-5-(3-hydroxy-5-methylphenoxy)benzonitrile (CAS: 18802-67-0)

- Structure: Phenoxy group with -OH and -CH₃ substituents.

- Properties : Enhanced hydrogen-bonding capacity improves solubility in alcohols.

- Applications : Investigated as a kinase inhibitor in cancer therapeutics .

3-Methoxy-4-chloro-5-nitrobenzonitrile

- Structure: Methoxy (-OCH₃) at position 3, Cl at 4, NO₂ at 4.

- Synthesis : Derived from vanillin via nitration and chlorination, highlighting the role of directing groups in regioselectivity .

- Reactivity : The methoxy group deactivates the ring, slowing electrophilic substitution compared to this compound.

Reactivity in Reduction Reactions

This amine derivative is pivotal in synthesizing heterocyclic compounds for drug discovery.

Role in Pharmaceutical Intermediates

Derivatives such as 3-Chloro-5-{[5-({[3-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)pyrazol-4-yl]oxy}benzonitrile (CAS: 473922-26-8) demonstrate the compound's utility in constructing kinase inhibitors, leveraging its nitrile group for bioisosteric replacement .

Biologische Aktivität

3-Chloro-5-nitrobenzonitrile (C7H3ClN2O2) is an aromatic compound notable for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a chlorine atom, a nitro group, and a cyano group. Its molecular weight is approximately 185.56 g/mol. The unique arrangement of these substituents contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C7H3ClN2O2 |

| Molecular Weight | 185.56 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. This property is particularly relevant in the context of antimicrobial action against resistant strains of bacteria.

- Nucleophilic Substitution : The chlorine atom can be displaced by nucleophiles, facilitating the formation of new chemical bonds and modifications of biological molecules.

- Redox Reactions : The nitro group can undergo redox reactions, influencing cellular processes by altering the redox state of biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Activity : It has shown efficacy against various bacterial and fungal strains, making it a candidate for treating infections caused by resistant pathogens.

- Anticancer Properties : Derivatives of this compound have been studied for their ability to inhibit specific cellular pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated cytotoxic effects in cancer cell lines .

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be effective at low concentrations, highlighting its potential as an alternative treatment option for antibiotic-resistant infections.

- Anticancer Research :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-nitrobenzonitrile | Chlorine at position 2 | Different reactivity patterns due to position |

| 4-Amino-3-chloro-5-nitrobenzonitrile | Amino group at position 4 | Enhanced antibacterial activity |

| 2-Amino-3-chloro-5-nitrobenzonitrile | Amino group at position 2 | Potential for different pharmacological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.